1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione
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Overview
Description
1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with cyclohexyl and dimethylaminomethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isocyanate with dimethylaminomethylene malonate in the presence of a base. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dicyclohexyl-5-aminomethylene-pyrimidine-2,4,6-trione
- 1,3-Dicyclohexyl-5-methylaminomethylene-pyrimidine-2,4,6-trione
- 1,3-Dicyclohexyl-5-ethylaminomethylene-pyrimidine-2,4,6-trione
Uniqueness
1,3-Dicyclohexyl-5-dimethylaminomethylene-pyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminomethylene group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,3-dicyclohexyl-5-(dimethylaminomethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-20(2)13-16-17(23)21(14-9-5-3-6-10-14)19(25)22(18(16)24)15-11-7-4-8-12-15/h13-15H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRYYAGSJFNMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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